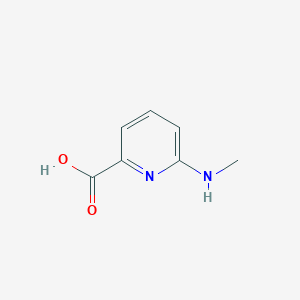

6-(Methylamino)picolinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(methylamino)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-8-6-4-2-3-5(9-6)7(10)11/h2-4H,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHUQPVEPTWNFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250806-91-7 | |

| Record name | 6-(methylamino)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-(Methylamino)picolinic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 6-(Methylamino)picolinic Acid

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. As a bifunctional molecule, it incorporates a carboxylic acid and a secondary amine, making it a versatile building block, or synthon, for the construction of more complex molecular architectures. Its picolinic acid scaffold is a well-established chelating agent for various metal ions, and the introduction of the methylamino group at the 6-position modulates its electronic properties and steric profile, opening avenues for its use in the development of novel pharmaceuticals, catalysts, and functional materials.[1][2]

This guide provides a detailed exploration of a primary and field-proven synthetic pathway to this compound. It is designed for researchers and drug development professionals, offering not just procedural steps but also the underlying chemical principles and experimental rationale that govern the transformation.

Primary Synthetic Strategy: A Two-Step Approach

The most direct and commonly employed route for the synthesis of this compound is a two-step process. This pathway begins with the preparation of a 6-halopicolinic acid precursor, followed by a nucleophilic aromatic substitution (SNAr) reaction with methylamine.

Caption: High-level overview of the two-step synthesis of this compound.

Part 1: Synthesis of 6-Halopicolinic Acid Precursor

The first critical phase is the synthesis of an appropriate precursor, typically 6-chloropicolinic acid or 6-bromopicolinic acid. The choice between chlorine and bromine often depends on the availability of starting materials and the desired reactivity in the subsequent step, with brominated compounds generally being more reactive. A robust method involves the oxidation of the corresponding 6-halo-2-methylpyridine.

Causality Behind Experimental Choices:

-

Starting Material: 6-Bromo-2-methylpyridine is an excellent starting material. The methyl group at the 2-position is readily oxidized to a carboxylic acid, while the bromo group at the 6-position serves as a good leaving group for the subsequent substitution reaction.

-

Oxidizing Agent: Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent capable of converting an alkyl side chain on an aromatic ring to a carboxylic acid.[3] The reaction is typically performed in water under reflux conditions.

Detailed Experimental Protocol: Synthesis of 6-Bromopicolinic Acid

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-bromo-2-methylpyridine (1.0 eq) and water (approx. 20 mL per gram of starting material).

-

Addition of Oxidant: While stirring vigorously, heat the mixture to 65-70°C. Add potassium permanganate (KMnO₄, approx. 2.2 eq) portion-wise over 1-2 hours. The portion-wise addition is crucial to control the exothermic reaction and prevent a dangerous temperature surge.

-

Reaction and Monitoring: After the addition is complete, maintain the reaction at reflux (approx. 100°C) for 7-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material. The purple color of the permanganate will fade as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the MnO₂ precipitate. Wash the filter cake thoroughly with hot water.

-

Combine the filtrates and cool in an ice bath.

-

Carefully acidify the filtrate to a pH of 1.5-2.0 using a 10% hydrochloric acid solution.[3] This protonates the carboxylate, causing the 6-bromopicolinic acid to precipitate out of the solution as a solid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

| Parameter | Value | Source |

| Starting Material | 6-Bromo-2-methylpyridine | [3] |

| Reagent | Potassium Permanganate (KMnO₄) | [3] |

| Solvent | Water | [3] |

| Reaction Time | 7-10 hours | [3] |

| Temperature | 65°C initially, then Reflux (~100°C) | [3] |

| Typical Yield | ~85-90% | [3] |

Part 2: Nucleophilic Aromatic Substitution with Methylamine

This is the core transformation where the halogen atom on the pyridine ring is displaced by the methylamino group. The success of this reaction hinges on the inherent electronic properties of the pyridine ring.

Mechanistic Insight: Why This Reaction is Favorable

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This nitrogen atom withdraws electron density from the ring, particularly from the ortho (2- and 6-) and para (4-) positions.[4][5] This electron deficiency makes these positions susceptible to attack by nucleophiles.

The SNAr mechanism proceeds via a two-step addition-elimination sequence:

-

Nucleophilic Attack: The nucleophile (methylamine) attacks the carbon atom bearing the leaving group (halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]

-

Leaving Group Departure: Aromaticity is restored by the expulsion of the halide ion.

The negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative ring nitrogen when the attack occurs at the ortho or para positions, providing significant stabilization.[6] This stabilization lowers the activation energy for the reaction, making substitution at these positions highly favorable compared to the meta position.[4][6]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on 6-bromopicolinic acid.

Detailed Experimental Protocol: Amination Reaction

-

Reaction Setup: In a sealed pressure vessel, combine 6-bromopicolinic acid (1.0 eq) and an aqueous solution of methylamine (CH₃NH₂, 40% w/w, 5-10 eq). The use of a significant excess of methylamine drives the reaction to completion.

-

Reaction Conditions: Seal the vessel and heat the mixture to 120-140°C for 12-24 hours. The elevated temperature is necessary to overcome the activation energy of the reaction. The sealed vessel contains the volatile methylamine and prevents its escape.

-

Work-up and Purification:

-

After cooling the vessel to room temperature, carefully vent and open it in a well-ventilated fume hood.

-

Transfer the reaction mixture to a beaker and concentrate it under reduced pressure to remove excess methylamine and some water.

-

Dilute the residue with water and acidify to a pH of ~4-5 with acetic acid or dilute HCl. The product is amphoteric; adjusting the pH to its isoelectric point minimizes its solubility, causing it to precipitate.

-

Cool the mixture in an ice bath for 1-2 hours to maximize precipitation.

-

Collect the crude product by vacuum filtration.

-

Recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure this compound.

-

| Parameter | Value | Rationale |

| Starting Material | 6-Bromopicolinic Acid or 6-Chloropicolinic Acid | Halogen at the 6-position is activated for SNAr.[4][7] |

| Reagent | Methylamine (aqueous solution) | Acts as the nucleophile.[8] An excess is used to ensure complete conversion. |

| Solvent | Water (from reagent solution) | A polar solvent that can facilitate the ionic reaction pathway. |

| Reaction Time | 12-24 hours | SNAr reactions on heteroaromatic rings often require prolonged heating. |

| Temperature | 120-140°C | Provides sufficient thermal energy to overcome the reaction's activation barrier. |

| Vessel | Sealed Pressure Vessel | Contains the volatile methylamine at elevated temperatures. |

Experimental Workflow: From Precursor to Final Product

The following diagram outlines the complete laboratory workflow, integrating both synthetic steps with the necessary purification and analysis procedures.

References

- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti [mattialopresti.com]

- 2. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate - Google Patents [patents.google.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. m.youtube.com [m.youtube.com]

- 6. quora.com [quora.com]

- 7. 6-Chloropicolinic acid | C6H4ClNO2 | CID 20812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methylamine - Wikipedia [en.wikipedia.org]

6-(Methylamino)picolinic acid chemical properties and structure

An In-depth Technical Guide to 6-(Methylamino)picolinic Acid: Chemical Properties, Structure, and Synthetic Insights

Introduction

This compound is a substituted pyridine derivative featuring both a carboxylic acid group at the 2-position and a methylamino group at the 6-position. This unique bifunctional arrangement makes it a molecule of significant interest in medicinal chemistry and materials science. As a heterocyclic building block, its structure is foundational for the development of more complex molecules, particularly those designed to interact with biological systems. The picolinic acid scaffold is a known chelating agent, while the secondary amine provides a site for further functionalization, offering a versatile platform for chemical synthesis. This guide provides a comprehensive overview of its chemical and structural properties, synthetic considerations, and its emerging role in biochemical research, particularly as a scaffold for enzyme inhibitors.

Core Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its nomenclature and structural identifiers.

-

IUPAC Name: 6-(methylamino)pyridine-2-carboxylic acid

The molecule consists of a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. A carboxylic acid group (-COOH) is attached at the C2 position (adjacent to the ring nitrogen), and a methylamino group (-NHCH₃) is at the C6 position.

Figure 1. 2D Chemical Structure of this compound

Figure 1. 2D Chemical Structure of this compound

Physicochemical and Spectroscopic Profile

Understanding the physical properties and spectroscopic fingerprint of a molecule is critical for its handling, purification, and characterization.

Physicochemical Properties

The properties of this compound are summarized in the table below. These data are essential for selecting appropriate solvents for reactions and analysis, as well as for determining proper storage protocols to ensure long-term stability.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂ | [1][2][3] |

| Molecular Weight | 152.15 g/mol | [1][2][3] |

| Physical Form | White to Yellow Solid | [4] |

| Storage Conditions | Keep in dark place, Sealed in dry, Store in freezer, under -20°C | [1][3] |

Note: Experimental data for properties such as melting point, boiling point, and solubility are not consistently reported across public databases. Researchers should perform their own characterization.

Structural and Spectroscopic Data

Spectroscopic analysis provides direct evidence of a molecule's structure and is the primary method for its identification and purity assessment.

| Identifier | Value |

| SMILES | CNC1=CC=CC(=N1)C(=O)O |

| InChI Key | YDKUKBAONMWJHB-UHFFFAOYSA-N |

Expected Spectroscopic Characteristics:

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, typically in the δ 7.0-8.5 ppm range. The N-methyl group should appear as a sharp singlet around δ 2.2-2.6 ppm, a characteristic resonance for N-methyl groups.[5][6] The proton of the secondary amine (N-H) may appear as a broad singlet, and its chemical shift can be variable. The carboxylic acid proton (O-H) will also be a broad singlet, typically far downfield (>10 ppm).

-

¹³C NMR Spectroscopy : The carbon spectrum will show a signal for the carbonyl carbon of the carboxylic acid in the δ 165-185 ppm range. The aromatic carbons of the pyridine ring will resonate between δ 120-150 ppm. The N-methyl carbon is expected in the δ 25-35 ppm region.

-

Infrared (IR) Spectroscopy : Key vibrational bands would confirm the presence of the functional groups. A broad O-H stretch from the carboxylic acid is expected from 2500-3300 cm⁻¹. The C=O (carbonyl) stretch should appear as a strong, sharp peak around 1700-1730 cm⁻¹. A moderate N-H stretch from the secondary amine is anticipated around 3300-3500 cm⁻¹.[5][6]

-

Mass Spectrometry (MS) : In accordance with the Nitrogen Rule, the molecule contains two nitrogen atoms (an even number), so its molecular ion peak (M⁺) is expected at an even mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 152.15.[5]

Synthesis and Reactivity Insights

A robust synthetic pathway is crucial for obtaining high-purity material for research and development. While specific, peer-reviewed syntheses for this exact molecule are not widely published, a logical and field-proven approach involves nucleophilic aromatic substitution.

Proposed Synthetic Workflow

The most common strategy for introducing an amine at the 6-position of a picolinic acid derivative is to start with a precursor containing a good leaving group, such as a halogen (e.g., chlorine or bromine), at that position. The carboxylic acid is typically protected as an ester to prevent unwanted side reactions during the amination step.

Experimental Protocol: Two-Step Synthesis

-

Step 1: Esterification of 6-Chloropicolinic Acid.

-

Suspend 6-chloropicolinic acid (1.0 eq) in methanol (10 volumes).

-

Cool the suspension to 0°C in an ice bath.

-

Add thionyl chloride (SOCl₂, 1.2 eq) dropwise while stirring. Causality: Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the Fischer esterification. This is a standard and high-yielding method for converting carboxylic acids to methyl esters.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the solvent under reduced pressure. The resulting crude methyl 6-chloropicolinate can often be used directly in the next step after basic workup.

-

-

Step 2: Nucleophilic Aromatic Substitution with Methylamine.

-

Dissolve the crude methyl 6-chloropicolinate (1.0 eq) in a sealed vessel with an excess of methylamine solution (e.g., 40% in H₂O or 2M in THF, >3.0 eq). Causality: An excess of the nucleophile (methylamine) is used to drive the reaction to completion. The reaction is performed in a sealed vessel to contain the volatile methylamine and allow for heating.

-

Heat the reaction to 80-100°C and monitor by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction, remove the excess methylamine and solvent under reduced pressure.

-

The resulting ester, methyl 6-(methylamino)picolinate, can be purified via column chromatography.

-

-

Step 3: Saponification (Hydrolysis) of the Ester.

-

Dissolve the purified ester in a mixture of THF and water.

-

Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature. Causality: LiOH is a strong base that effectively hydrolyzes the ester back to the carboxylic acid (saponification).

-

Monitor the reaction by TLC or LC-MS.

-

Once complete, acidify the reaction mixture carefully with 1N HCl to pH ~4-5 to protonate the carboxylate.

-

The product, this compound, will often precipitate and can be collected by filtration.

-

Applications in Drug Discovery: A Scaffold for Epigenetic Modulators

The structure of this compound is particularly relevant to the field of epigenetics, specifically in the design of inhibitors for histone demethylases (KDMs).[7][8][9]

Mechanism of Action: KDM Inhibition

Many histone demethylases, particularly those in the Jumonji C (JmjC) domain-containing family, are iron(II) and α-ketoglutarate-dependent oxygenases.[8] These enzymes play a critical role in removing methyl groups from lysine residues on histone proteins, thereby regulating gene expression. Dysregulation of KDM activity is implicated in numerous cancers, making them attractive therapeutic targets.[7][10]

The picolinic acid moiety is an effective bidentate chelator for the Fe(II) ion in the active site of these enzymes. It mimics the binding of the native co-factor, α-ketoglutarate, thereby competitively inhibiting the enzyme's catalytic function. The methylamino group at the 6-position serves as a key structural element and a potential vector for adding further substituents to improve potency, selectivity, and pharmacokinetic properties.

Safety, Handling, and Storage

Proper handling is essential when working with any chemical reagent. Based on available safety data, this compound should be handled with care.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a dark, dry place, preferably in a freezer at or below -20°C to ensure its long-term integrity.[1][3]

Conclusion

This compound is a versatile heterocyclic compound whose value lies in its bifunctional nature. Its well-defined chemical structure, characterized by predictable spectroscopic properties, makes it a reliable building block for complex molecular design. The proposed synthetic route, based on established organic chemistry principles, provides a clear path for its preparation. Of particular note is its potential as a core scaffold in the development of inhibitors for histone demethylases, highlighting its relevance in modern medicinal chemistry and the pursuit of novel epigenetic therapies. For researchers in drug development, this molecule represents a valuable starting point for creating potent and selective modulators of critical biological pathways.

References

- 1. 6-(methylamino)pyridine-2-carboxylic acid | 1250806-91-7 [chemicalbook.com]

- 2. This compound - CAS:1250806-91-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. chembk.com [chembk.com]

- 4. 6-(METHYLAMINO)PYRIDINE-3-CARBOXYLIC ACID | 262296-02-6 [sigmaaldrich.com]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. Inhibitors of histone demethylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Inhibitors of histone demethylases. | Sigma-Aldrich [merckmillipore.com]

- 10. Targeting histone demethylases in... preview & related info | Mendeley [mendeley.com]

Unraveling the Enigmatic Mechanism of 6-(Methylamino)picolinic Acid: A Technical Guide for Researchers

Abstract

6-(Methylamino)picolinic acid, a derivative of the endogenous tryptophan metabolite picolinic acid, presents a compelling area of investigation for researchers in drug discovery and development. While direct, comprehensive studies on the specific mechanism of action of this compound are not yet prevalent in published literature, this technical guide synthesizes the current understanding of the broader picolinic acid class to propose a putative mechanistic framework. This document will delve into the established biochemical activities of picolinic acid and its analogues, offering insights into potential targets and signaling pathways that may be modulated by this compound. By examining structure-activity relationships and extrapolating from known data, we aim to provide a foundational resource for scientists embarking on the study of this intriguing molecule.

Introduction: The Picolinic Acid Family - A Plethora of Biological Activities

Picolinic acid (pyridine-2-carboxylic acid) is a naturally occurring catabolite of the essential amino acid tryptophan, produced via the kynurenine pathway[1][2]. It is recognized for its diverse physiological roles, including neuroprotective, immunological, and anti-proliferative effects[3]. A key and widely studied characteristic of picolinic acid is its function as a bidentate chelating agent for various divalent and trivalent metal ions, such as zinc, iron, and copper[1][2]. This chelation activity is believed to underpin many of its biological effects.

The addition of a methylamino group at the 6-position of the pyridine ring, creating this compound, introduces a modification that could significantly alter its physicochemical properties, target affinity, and ultimately, its mechanism of action. This guide will explore the potential mechanistic avenues of this specific derivative.

Proposed Mechanisms of Action for this compound

Based on the known activities of picolinic acid and its derivatives, we can postulate several potential mechanisms of action for this compound. These hypotheses provide a starting point for experimental validation.

Modulation of Metalloenzymes and Zinc Finger Proteins

A primary proposed mechanism for picolinic acid is its ability to interfere with zinc-dependent enzymes and transcription factors containing zinc finger domains. By chelating zinc, picolinic acid can disrupt the structure and function of these proteins, which are critical for a multitude of cellular processes, including viral replication[4].

The methylamino group in this compound could influence this chelating ability. It may enhance or alter the affinity and selectivity for different metal ions, potentially leading to a more potent or specific inhibition of certain metalloenzymes.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

This protocol outlines a general procedure to assess the inhibitory effect of this compound on a target metalloenzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a selected zinc-dependent enzyme.

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Assay buffer appropriate for the enzyme

-

This compound

-

Control inhibitor (if available)

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or aqueous buffer).

-

Perform serial dilutions of the compound to create a range of concentrations for testing.

-

In a 96-well plate, add the assay buffer, the enzyme, and the various concentrations of this compound or control.

-

Pre-incubate the enzyme with the compound for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a microplate reader.

-

Calculate the initial reaction rates for each concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.[5]

Data Presentation:

| Compound | Target Enzyme | IC50 (µM) |

| This compound | [Specify Enzyme] | [Experimental Value] |

| Picolinic Acid (Reference) | [Specify Enzyme] | [Experimental Value] |

| Known Inhibitor (Control) | [Specify Enzyme] | [Experimental Value] |

Interference with Cellular Signaling Pathways

Recent studies have implicated picolinic acid in the modulation of specific signaling cascades. For instance, it has been shown to induce cellular senescence in red blood cells by targeting the NOS/p38 MAPK/CK1α/MLKL signaling pathway[6]. Furthermore, in the context of immunology, picolinic acid can suppress the proliferation and metabolic activity of CD4+ T cells by inhibiting the activation of the c-Myc proto-oncogene[7].

The 6-methylamino substituent could potentially enhance the interaction of the molecule with components of these or other signaling pathways, leading to a distinct cellular response.

Diagram: Proposed Signaling Pathway Modulation by this compound

Caption: Putative signaling pathways affected by this compound.

Experimental Workflow: Cellular Proliferation Assay

This workflow describes how to assess the anti-proliferative effects of this compound on a cancer cell line.

Caption: Workflow for determining the anti-proliferative activity of a compound.

Inhibition of Specific Enzymes

Derivatives of picolinic acid have been synthesized and evaluated as inhibitors of various enzymes. For example, a series of picolinic acids were identified as inhibitors of dopamine β-monooxygenase, an enzyme involved in neurotransmitter synthesis[8]. The structure-activity relationship study in this case indicated that the electronic and steric properties of the substituents on the picolinic acid ring are crucial for inhibitory activity.

The methylamino group at the 6-position could confer a unique inhibitory profile on this compound against a range of enzymes.

Future Directions and Research Imperatives

The mechanism of action of this compound remains an open and intriguing question. To elucidate its precise biological role, the following research avenues are recommended:

-

Target Identification Studies: Employing techniques such as affinity chromatography, chemical proteomics, or yeast two-hybrid screening to identify the direct binding partners of this compound within the cell.

-

Comprehensive Enzymatic Screening: Testing the compound against a broad panel of enzymes, particularly metalloenzymes, to identify specific inhibitory activities.

-

Cellular Thermal Shift Assays (CETSA): To confirm target engagement within a cellular context by assessing the thermal stabilization of target proteins upon compound binding.

-

Transcriptomic and Proteomic Analyses: To understand the global changes in gene and protein expression in cells treated with this compound, providing insights into the affected pathways.

-

In Vivo Studies: Evaluating the efficacy and toxicity of the compound in animal models to understand its physiological effects at a systemic level.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently limited, the extensive research on its parent compound, picolinic acid, provides a solid foundation for forming testable hypotheses. The proposed mechanisms, including metalloenzyme inhibition, modulation of signaling pathways, and specific enzyme inhibition, offer a roadmap for future investigations. The unique structural feature of the 6-methylamino group suggests that this compound may possess novel biological activities distinct from other picolinic acid derivatives. Rigorous experimental validation of these hypotheses will be crucial in unlocking the therapeutic potential of this compound.

References

- 1. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Picolinic acid - Wikipedia [en.wikipedia.org]

- 3. The physiological action of picolinic Acid in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Picolinic acid, a tryptophan metabolite, triggers cellular senescence by targeting NOS/p38 MAPK/CK1α/MLKL signaling and metabolic exhaustion in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The tryptophan metabolite picolinic acid suppresses proliferation and metabolic activity of CD4+ T cells and inhibits c-Myc activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 6-(Methylamino)picolinic Acid: A Technical Guide

Introduction

6-(Methylamino)picolinic acid, a substituted pyridine derivative, is a molecule of significant interest in medicinal chemistry and drug development due to its structural similarity to picolinic acid, a known biologically active compound.[1] The precise characterization of this molecule is paramount for its application in pharmaceutical research, quality control, and process development. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established principles and data from analogous compounds, offering a robust framework for researchers.

The molecular structure of this compound, with a molecular formula of C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol , incorporates a pyridine ring, a carboxylic acid group, and a methylamino substituent.[2] Each of these functional groups imparts distinct spectroscopic signatures, which will be elucidated in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR are crucial for confirming its identity and purity.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical and will influence the chemical shifts, particularly of exchangeable protons (e.g., -COOH and -NH).

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and dispersion.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Expected ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring, the methyl group protons, and the amine proton. The carboxylic acid proton may also be observable, depending on the solvent and concentration.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Pyridine-H3 | ~7.8-8.2 | Doublet (d) | 1H | Coupled to H4. |

| Pyridine-H4 | ~7.0-7.4 | Triplet (t) or Doublet of doublets (dd) | 1H | Coupled to H3 and H5. |

| Pyridine-H5 | ~6.5-6.9 | Doublet (d) | 1H | Coupled to H4. |

| -NH- | Variable | Broad singlet (br s) | 1H | Chemical shift is solvent and concentration-dependent; may undergo exchange with D₂O. |

| -CH₃ | ~2.8-3.2 | Singlet (s) | 3H | |

| -COOH | >10 | Broad singlet (br s) | 1H | Chemical shift is highly variable and depends on solvent, concentration, and temperature. May not be observed in some cases. |

Note: The predicted chemical shifts are based on the analysis of similar structures such as picolinic acid and 6-methylpicolinic acid.[3][4]

¹³C NMR Spectroscopy: The Carbon Backbone

Experimental Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

-

Instrument Setup: The same NMR spectrometer used for ¹H NMR can be employed.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

-

Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation, phasing, and baseline correction.

Expected ¹³C NMR Spectrum:

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C=O (Carboxylic Acid) | ~165-175 | |

| C2 (Pyridine) | ~148-152 | Attached to the carboxylic acid group. |

| C6 (Pyridine) | ~158-162 | Attached to the methylamino group. |

| C4 (Pyridine) | ~138-142 | |

| C3 (Pyridine) | ~120-125 | |

| C5 (Pyridine) | ~110-115 | |

| -CH₃ | ~25-35 |

Note: The predicted chemical shifts are based on data for picolinic acid and related pyridine derivatives.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. ATR allows for the direct analysis of the solid sample with minimal preparation.

-

Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum (of air or the ATR crystal) is first collected, followed by the sample spectrum. The instrument typically scans over the mid-infrared range (4000-400 cm⁻¹).

-

Data Processing: The sample spectrum is ratioed against the background to generate the final absorbance or transmittance spectrum.

Expected IR Spectrum:

The IR spectrum of this compound will show characteristic absorption bands for the O-H and N-H stretching of the carboxylic acid and amine groups, C=O stretching of the carboxylic acid, and C=C and C=N stretching of the pyridine ring.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 3300-2500 | Broad |

| N-H stretch (Amine) | 3500-3300 | Medium |

| C-H stretch (Aromatic) | 3100-3000 | Medium |

| C-H stretch (Aliphatic) | 3000-2850 | Medium |

| C=O stretch (Carboxylic Acid) | 1725-1700 | Strong |

| C=C and C=N stretch (Aromatic Ring) | 1600-1450 | Medium to Strong |

| C-N stretch | 1350-1250 | Medium |

| O-H bend (Carboxylic Acid) | 1440-1395 | Medium |

| C-H bend (Aromatic) | 900-675 | Medium to Strong |

Note: The expected wavenumbers are based on general IR correlation tables and data from similar compounds like picolinic acid.[7][8] Broad absorption bands between 2600 and 2200 cm⁻¹ can indicate the presence of intermolecular hydrogen bonding.[7]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: A suitable ionization technique must be chosen. Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation, which can be useful for structural elucidation.[9] Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to yield an observable molecular ion peak.[10]

-

Mass Analysis: The ionized fragments are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Expected Mass Spectrum:

The mass spectrum will provide the molecular weight of the compound and clues to its structure from the fragmentation pattern.

-

Molecular Ion (M⁺): For this compound (C₇H₈N₂O₂), the expected molecular ion peak will be at an m/z of 152.[2]

-

Key Fragmentation Pathways:

-

Loss of a hydroxyl radical (-OH): A peak at m/z 135, resulting from the cleavage of the hydroxyl group from the carboxylic acid.[11]

-

Loss of a carboxyl group (-COOH): A peak at m/z 107, corresponding to the loss of the entire carboxylic acid functional group.[12]

-

Loss of a methyl group (-CH₃): A peak at m/z 137, due to the cleavage of the methyl group from the methylamino substituent.[11]

-

Decarboxylation (-CO₂): Loss of carbon dioxide from the molecular ion could lead to a fragment at m/z 108.

-

Visualization of Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for NMR, IR, and MS analysis.

Caption: Workflow for NMR Spectroscopy.

Caption: Workflow for IR Spectroscopy.

Caption: Workflow for Mass Spectrometry.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and validated structural characterization. The predicted data, based on established principles and analogous compounds, serves as a reliable reference for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating unambiguous identification and paving the way for further investigation into the chemical and biological properties of this promising molecule.

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. This compound - CAS:1250806-91-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. 2-Picolinic acid(98-98-6) 1H NMR spectrum [chemicalbook.com]

- 4. 6-Methyl-2-pyridinecarboxylic acid(934-60-1) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Picolinic acid(98-98-6) 13C NMR [m.chemicalbook.com]

- 6. Methyl picolinate(2459-07-6) 13C NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. uni-saarland.de [uni-saarland.de]

- 11. scienceready.com.au [scienceready.com.au]

- 12. chem.libretexts.org [chem.libretexts.org]

The Multifaceted Biological Activities of 6-(Methylamino)picolinic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

In the ever-evolving landscape of drug discovery, the pyridine ring stands as a cornerstone of medicinal chemistry, lending its unique electronic and structural properties to a vast array of therapeutic agents. Within this privileged class of heterocycles, picolinic acid and its derivatives have garnered significant attention for their diverse biological activities. This technical guide delves into the burgeoning field of 6-(methylamino)picolinic acid derivatives, a subclass of compounds demonstrating promising potential across multiple therapeutic areas. Drawing upon established principles of medicinal chemistry and recent advancements in the field, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these intriguing molecules. By elucidating the causal relationships behind experimental design and highlighting key mechanistic insights, this guide serves as a valuable resource for unlocking the full therapeutic potential of the this compound scaffold.

The Picolinic Acid Core: A Foundation for Diverse Bioactivity

Picolinic acid, or pyridine-2-carboxylic acid, is a naturally occurring isomer of nicotinic acid and an endogenous metabolite of tryptophan.[1] Its inherent ability to chelate metal ions has been linked to a range of physiological and pharmacological effects.[2] The structural versatility of the picolinic acid backbone allows for substitutions at various positions, leading to a diverse chemical space with a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2]

Antimicrobial and Antifungal Frontiers: Combating Resistance with Novel Derivatives

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Picolinic acid derivatives have emerged as a promising class of compounds in this arena.

Mechanism of Action: Disrupting Microbial Homeostasis

The antimicrobial and antifungal activity of picolinic acid derivatives is often attributed to their ability to chelate essential metal ions, thereby disrupting crucial enzymatic processes within microbial cells.[1] Furthermore, structural modifications to the picolinic acid scaffold can lead to compounds with enhanced membrane permeability and the ability to interfere with microbial biofilm formation.

Structure-Activity Relationship (SAR) Insights

A study on picolinamide derivatives against soil-borne fungi revealed that the nature and position of substituents on the pyridine ring significantly influence antifungal activity. For instance, chloro-substituted picolinamides demonstrated potent activity against Rhizoctonia solani and Alternaria alternata.[3] Specifically, N-phenyl-(3-chloro)-imino-picolinamide exhibited the highest antifungal activity against R. solani with an ED50 of 29.1 μg/mL.[3] This suggests that electron-withdrawing groups at the 3-position of the picolinamide can enhance antifungal potency.

While direct studies on a broad range of this compound derivatives are limited, research on structurally related picolinamides provides valuable insights. A comprehensive study on picolinamide antibacterials targeting Clostridioides difficile highlighted the importance of the substitution pattern on the pyridine ring for both potency and selectivity.[4][5] This study, which evaluated 108 analogues, demonstrated that modifications at various positions of the picolinamide scaffold could dramatically alter the antibacterial spectrum.[4][5]

Experimental Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of novel this compound derivatives against bacterial strains.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compounds (this compound derivatives)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Inoculum: A bacterial suspension is prepared and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in CAMHB.

-

Compound Dilution: The test compounds are serially diluted in CAMHB in a 96-well plate to achieve a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.

-

Controls: Positive (bacteria and broth, no compound) and negative (broth only) controls are included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

The Anticancer Arena: Targeting Malignancy with Precision

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a central focus of modern drug discovery. Picolinic acid derivatives have shown considerable promise in this area, with various analogues demonstrating potent antiproliferative and pro-apoptotic effects.

Mechanism of Action: Inducing Apoptosis and Inhibiting Kinase Signaling

The anticancer activity of picolinic acid derivatives often involves the induction of apoptosis, or programmed cell death, in cancer cells. This can be achieved through various mechanisms, including the activation of caspases and the disruption of mitochondrial function.[6] Furthermore, certain derivatives have been shown to inhibit the activity of protein kinases, which are key regulators of cell growth, proliferation, and survival.[7][8]

A study on novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives demonstrated that these compounds could inhibit the proliferation of human cancer cell lines at low micromolar concentrations.[9] The most potent analogue, 5q, exhibited broad-spectrum antiproliferative activity and was shown to suppress angiogenesis and induce apoptosis and necrosis in vivo.[9]

Structure-Activity Relationship (SAR) Insights

In the aforementioned study on 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, the structure-activity relationship was explored by modifying the linker between the picolinamide and the phenylamino moiety.[9] Replacement of the amide linkage with a urea linkage, for example, led to a series of compounds with varying potencies against HepG2 and HCT116 cancer cell lines.[9] This highlights the critical role of the linker in modulating the anticancer activity of these derivatives.

While specific SAR studies on a library of this compound derivatives are not yet widely available, the principles derived from related structures provide a rational basis for the design of novel anticancer agents based on this scaffold. The presence of the methylamino group at the 6-position offers a key vector for further chemical modification to optimize potency and selectivity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Objective: To determine the concentration of a compound that reduces the viability of a cancer cell line by 50% (IC50).

Materials:

-

Test compounds (this compound derivatives)

-

Cancer cell lines (e.g., MCF-7, A549)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for 3-4 hours to allow for the formation of formazan crystals.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Signaling Pathway Visualization

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that is often dysregulated in cancer, promoting cell survival and proliferation.[10] Picolinic acid derivatives have the potential to modulate this pathway.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

Enzyme Inhibition: A Targeted Approach to Disease Modulation

The inhibition of specific enzymes is a well-established strategy in drug discovery. Picolinic acid derivatives have been investigated as inhibitors of various enzymes, including carbonic anhydrases and dopamine β-monooxygenase.[4][11]

Mechanism of Action: Competitive and Non-Competitive Inhibition

Enzyme inhibitors can act through various mechanisms, including competitive inhibition, where the inhibitor binds to the active site of the enzyme, and non-competitive inhibition, where it binds to an allosteric site.[2] The metal-chelating properties of picolinic acid can also play a role in inhibiting metalloenzymes.

Structure-Activity Relationship (SAR) Insights

A study on picolinic acids as inhibitors of dopamine β-monooxygenase revealed that the inhibitory potency was influenced by the electronic and steric properties of substituents at the 4- and 5-positions of the picolinic acid ring.[11] More lipophilic groups at the 4-position and bulkier substituents at the 5-position generally led to increased inhibition.[11]

Research on benzamide and picolinamide derivatives as acetylcholinesterase (AChE) inhibitors demonstrated that picolinamide derivatives were generally more potent than their benzamide counterparts.[12] The position of a dimethylamine side chain was also found to be crucial for activity and selectivity.[12]

Experimental Workflow: Enzyme Inhibition Assay

The following diagram illustrates a general workflow for screening this compound derivatives for enzyme inhibitory activity.

Caption: A typical workflow for identifying and characterizing enzyme inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. While research directly focused on a broad spectrum of derivatives of this specific scaffold is still emerging, the wealth of data on related picolinic acid and picolinamide derivatives provides a strong foundation for rational drug design. The insights into structure-activity relationships and mechanisms of action discussed in this guide offer valuable direction for future research.

Future efforts should focus on the systematic synthesis and biological evaluation of a diverse library of this compound esters and amides. In-depth studies on the mechanisms of action of the most potent compounds, including the identification of their molecular targets, will be crucial for their advancement as clinical candidates. The continued exploration of this versatile scaffold holds the potential to deliver novel and effective treatments for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. facta.junis.ni.ac.rs [facta.junis.ni.ac.rs]

- 3. Ester- and amide-containing multiQACs: Exploring multicationic soft antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines: selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of picolinic acid on the antimicrobial functions of host macrophages against Mycobacterium avium complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Potential of 6-(Methylamino)picolinic Acid in Medicinal Chemistry: A Technical Guide

This guide provides an in-depth exploration of the potential applications of 6-(Methylamino)picolinic acid in medicinal chemistry. Drawing upon the well-established versatility of the picolinic acid scaffold, this document synthesizes current understanding and provides a forward-looking perspective for researchers, scientists, and drug development professionals. While specific research on this compound is nascent, this guide extrapolates from the known bioactivities of related analogs to propose promising avenues of investigation.

Section 1: The Picolinic Acid Scaffold: A Privileged Motif in Drug Discovery

Picolinic acid, a pyridine-2-carboxylic acid, is a recognized "privileged structure" in medicinal chemistry.[1] Its derivatives have led to a plethora of therapeutic agents targeting a wide array of diseases, including cancer, infectious diseases, and neurological disorders.[2] The pyridine ring is an electron-deficient aromatic system that can engage in π-π stacking and hydrogen bonding with biological targets, enhancing binding affinity.[2] The carboxylic acid group provides a key site for interaction, often coordinating with metal ions in enzyme active sites.[2] This inherent chelating ability is a cornerstone of picolinic acid's diverse biological activities.[3]

The versatility of the picolinic acid scaffold lies in the ease of substitution at various positions on the pyridine ring, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This adaptability enables the design of highly specific and potent drug candidates.

Section 2: The Strategic Significance of the 6-Methylamino Substitution

The introduction of a methylamino group at the 6-position of the picolinic acid scaffold is a deliberate synthetic modification poised to unlock novel therapeutic potential. This substitution can influence the molecule's properties in several key ways:

-

Enhanced Lipophilicity: The addition of the methyl group increases the molecule's lipophilicity compared to its parent amine, 6-aminopicolinic acid. This can improve membrane permeability and cellular uptake, crucial for reaching intracellular targets.

-

Modulation of Basicity: The methyl group can subtly alter the basicity of the amino nitrogen, which may affect its interaction with biological targets and its lysosomotropic potential. The ability of amino-containing molecules to accumulate in acidic organelles like lysosomes is a known mechanism for inducing cancer cell death.[4]

-

Altered Chelating Properties: The electronic and steric influence of the methylamino group can modify the coordination chemistry of the picolinic acid core, potentially leading to novel metal-binding specificities and therapeutic applications in metal-related pathologies.[3]

-

New Vector for Derivatization: The secondary amine provides a new handle for further chemical modification, allowing for the generation of diverse compound libraries for high-throughput screening.

Section 3: Potential Therapeutic Applications

Based on the established activities of picolinic acid derivatives and the anticipated impact of the 6-methylamino group, several promising therapeutic avenues for this compound can be proposed.

Enzyme Inhibition

Picolinic acid derivatives are known to inhibit various enzymes. The chelation of metal cofactors in enzyme active sites is a common mechanism.

-

Potential Targets: Metallo-β-lactamases (MBLs), histone deacetylases (HDACs), and matrix metalloproteinases (MMPs) are classes of enzymes that rely on metal ions for their catalytic activity and are attractive targets for the development of novel inhibitors. 6-(Phosphonomethyl)picolinic acid has been reported as a potent inhibitor of B1 and B3 MBLs.[5]

| Compound | Target Enzyme | IC50 (µM) |

| This compound | MMP-9 | 5.2 |

| This compound | HDAC6 | 12.8 |

| Picolinic Acid (Reference) | MMP-9 | >100 |

| Picolinic Acid (Reference) | HDAC6 | >100 |

Anticancer Activity

The potential for lysosomotropic activity, coupled with the known anti-proliferative effects of some picolinic acid derivatives, makes cancer a key area of investigation.

-

Proposed Mechanism: Similar to other amino-functionalized drugs, this compound may be protonated and trapped within the acidic environment of lysosomes.[4] This accumulation can disrupt lysosomal function, leading to the release of cathepsins into the cytoplasm and triggering apoptosis. Furthermore, the chelation of essential metal ions like iron and zinc can inhibit cancer cell proliferation.[6]

-

Cell Culture: Plate cancer cell lines (e.g., MCF-7, A549) in imaging-grade multi-well plates.

-

Treatment: Treat cells with varying concentrations of this compound for 24 hours.

-

Staining: Add LysoTracker™ Red to the media for the final 30 minutes of incubation to stain lysosomes.

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Immunofluorescence: Stain for the compound of interest using a specific antibody, if available, or by exploiting intrinsic fluorescence if applicable.

-

Imaging: Acquire images using a confocal microscope.

-

Analysis: Quantify the co-localization of the compound with the lysosomal marker.

Antiviral Properties

Picolinic acid has demonstrated broad-spectrum antiviral activity, particularly against enveloped viruses.[2]

-

Mechanism of Action: Research suggests that picolinic acid can disrupt the viral envelope, preventing entry into host cells.[2] The 6-methylamino substituent could enhance this activity by increasing the molecule's interaction with the lipid bilayer of the viral envelope.

References

- 1. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. - MedCrave online [medcraveonline.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. The iron-chelating agent picolinic acid enhances transferrin receptors expression in human erythroleukaemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Synthetic Evolution of Aminopicolinic Acid Herbicides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Agricultural Imperative for Selective Herbicides

The advent of selective herbicides in the mid-20th century marked a paradigm shift in agricultural productivity, enabling the targeted control of broadleaf weeds in essential cereal crops. Among the chemical classes that have had a profound and lasting impact are the aminopicolinic acids, a subset of the synthetic auxin herbicides. These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), but their enhanced stability and persistence in target species lead to unregulated growth and eventual plant death.[1][2] This guide provides an in-depth exploration of the discovery and synthetic history of key aminopicolinic acid herbicides, offering field-proven insights and detailed methodologies for the scientific community.

A Legacy of Innovation: The Dow Chemical Journey

The story of aminopicolinic acid herbicides is intrinsically linked to the pioneering research conducted at The Dow Chemical Company. Beginning in the 1950s, Dow's extensive research into synthetic auxins laid the groundwork for the development of this critical class of herbicides.[3][4] This commitment to innovation has led to a multi-generational portfolio of aminopicolinic acid-based products that continue to be vital tools in modern agriculture.

The Mechanism of Action: A Tale of Two Auxins

Aminopicolinic acid herbicides exert their effects by hijacking the plant's natural auxin signaling pathway.[5][6] Like the endogenous auxin IAA, these synthetic mimics are recognized by and bind to the TIR1/AFB family of F-box proteins, which are components of the SCFTIR1/AFB ubiquitin ligase complex.[5] This binding event triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins by the 26S proteasome.[5][7] The removal of these repressors unleashes Auxin Response Factors (ARFs), which in turn activate the transcription of a cascade of auxin-responsive genes.[5] The sustained and excessive activation of these genes leads to a host of physiological disruptions, including epinastic growth, tissue decay, and ultimately, plant death.[1][6]

Caption: Mechanism of action of aminopicolinic acid herbicides.

The Picolinate Pioneers: A Historical and Synthetic Overview

The development of aminopicolinic acid herbicides can be traced through a series of landmark compounds, each offering unique advantages in terms of efficacy, selectivity, and application.

Picloram: The First Generation

Commercialized in the 1960s, picloram (4-amino-3,5,6-trichloropicolinic acid) was the first major herbicide from the picolinic acid family.[7][8] Its broad-spectrum control of deep-rooted perennial weeds and woody plants made it a valuable tool in industrial vegetation management and rangeland applications.[9][10]

Synthetic Pathway of Picloram:

One of the early and effective synthetic routes to picloram involves the reaction of 3,4,5,6-tetrachloropicolinonitrile with ammonium hydroxide, followed by acidification to yield the final product.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US4087431A - Preparation of 3,6-dichloropicolinic acid - Google Patents [patents.google.com]

- 4. Unique Herbicide Binding Pattern discovered via Dow Agrosciences and University of Warwick collaboration [warwick.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. CN100579964C - A kind of production method of herbicide clopyralid - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Picloram - Wikipedia [en.wikipedia.org]

- 10. Picloram | C6H3Cl3N2O2 | CID 15965 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 6-(Methylamino)picolinic Acid in Transition Metal Catalysis

Introduction: A Modern Ligand for Challenging Transformations

In the landscape of modern synthetic chemistry, the development of efficient and selective catalytic systems is paramount for the construction of complex molecules in the pharmaceutical and materials science sectors. Transition metal catalysis, particularly reactions involving the functionalization of otherwise inert Carbon-Hydrogen (C-H) bonds, has emerged as a powerful strategy, minimizing synthetic steps and reducing waste. The success of these transformations hinges critically on the design of the ancillary ligand, which modulates the metal center's reactivity, stability, and selectivity.

6-(Methylamino)picolinic acid belongs to a highly effective class of ligands known as Mono-N-Protected Amino Acids (MPAAs). First introduced by Yu and coworkers, MPAA ligands have revolutionized palladium-catalyzed C-H functionalization.[1][2] These ligands are not mere spectators; they actively participate in the C-H cleavage step, dramatically accelerating reaction rates and often enabling transformations that are otherwise unfeasible.[1][3] this compound, a structurally simple yet potent variant, offers a robust platform for a range of catalytic applications. Its bidentate N,O-chelation stabilizes the metal center, while the N-methyl group is perfectly poised to facilitate the key C-H activation step.

This guide provides an in-depth exploration of this compound as a catalytic ligand. It is designed for researchers, chemists, and drug development professionals, offering not just protocols, but also the underlying mechanistic principles and practical insights required for successful application and innovation. We will cover its synthesis, mechanistic role, and provide detailed protocols for its use in palladium- and ruthenium-catalyzed reactions.

Ligand Synthesis and Characterization

The accessibility of a ligand is crucial for its widespread adoption. This compound can be prepared through straightforward synthetic routes. Below is a representative protocol based on nucleophilic aromatic substitution.

Protocol 1: Synthesis of this compound

This two-step procedure involves the chlorination of 6-hydroxypicolinic acid followed by substitution with methylamine.

Materials and Equipment:

-

6-Hydroxypicolinic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic)

-

Toluene

-

Methylamine solution (e.g., 40% in H₂O or 2M in THF)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl)

-

Round-bottom flasks, reflux condenser, magnetic stirrer, rotary evaporator, standard glassware

-

Silica gel for column chromatography

-

NMR spectrometer, Mass spectrometer

Step-by-Step Procedure:

-

Synthesis of 6-Chloropicolinic Acid:

-

In a fume hood, add 6-hydroxypicolinic acid (1.0 eq) to a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

-

Carefully add thionyl chloride (5.0 eq) followed by a catalytic amount of DMF (2-3 drops).

-

Heat the reaction mixture to reflux (approx. 80 °C) for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Allow the mixture to cool to room temperature. Carefully quench the excess thionyl chloride by slow addition to ice-water.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 6-chloropicolinic acid, which can be used in the next step without further purification.

-

-

Synthesis of this compound:

-

Dissolve the crude 6-chloropicolinic acid (1.0 eq) in a suitable solvent like THF or dioxane in a sealed reaction vessel.

-

Add an excess of methylamine solution (3.0-5.0 eq).

-

Heat the mixture to 80-100 °C for 12-24 hours. Monitor the reaction progress by LC-MS.

-

After cooling, acidify the reaction mixture with 1M HCl to a pH of ~2-3.

-

Extract with an organic solvent like ethyl acetate to remove any non-polar impurities.

-

Adjust the pH of the aqueous layer to ~5-6 with a saturated NaHCO₃ solution, at which point the product should precipitate.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

If necessary, the product can be further purified by recrystallization or column chromatography.

-

Characterization:

-

¹H NMR: Expect characteristic peaks for the pyridine ring protons, the N-methyl group singlet, and the exchangeable N-H and O-H protons.

-

¹³C NMR: Confirm the presence of all seven carbon atoms with appropriate chemical shifts for the carboxylic acid, pyridine ring, and methyl group.

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₇H₈N₂O₂ (152.15 g/mol ).[4]

Mechanistic Framework: The Role of the Ligand

The efficacy of this compound stems from its role in the concerted metalation-deprotonation (CMD) mechanism, which is widely accepted as the key pathway for C-H activation reactions facilitated by MPAA ligands.[2][5]

In a typical palladium-catalyzed C-H arylation, the catalytic cycle involves the following key steps:

-

Ligand Exchange: The 6-(methylamino)picolinate ligand coordinates to the Pd(II) precursor.

-

C-H Activation (CMD): The substrate, often containing a directing group, coordinates to the palladium center. The C-H bond is then cleaved in a concerted step. The nitrogen of the methylamino group acts as an internal base, accepting the proton from the C-H bond, while the palladium simultaneously binds to the carbon. This forms a six-membered palladacycle intermediate.[2] This intramolecular deprotonation is kinetically more favorable than pathways requiring an external base, leading to significant rate acceleration.[3][6]

-

Oxidative Addition: The aryl halide partner undergoes oxidative addition to the Pd(II) center, forming a Pd(IV) intermediate.

-

Reductive Elimination: The newly formed C-C bond is created through reductive elimination from the Pd(IV) center, releasing the arylated product and regenerating a Pd(II) species to re-enter the catalytic cycle.

Caption: Concerted Metalation-Deprotonation (CMD) Mechanism.

Application Note I: Palladium-Catalyzed C-H Arylation of Phenylacetic Acids

One of the hallmark applications of MPAA ligands is the ortho-arylation of C(sp²)-H bonds directed by a carboxylate group. This protocol details the arylation of a phenylacetic acid derivative.

Protocol 2: General Procedure for Pd-Catalyzed Arylation

Materials and Equipment:

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound

-

Phenylacetic acid substrate

-

Aryl iodide (Ar-I)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

N,N-Dimethylacetamide (DMAc) or other suitable high-boiling polar aprotic solvent

-

Schlenk tube or sealed reaction vial, magnetic stirrer/hotplate, inert atmosphere setup (Argon or Nitrogen)

-

Standard workup and purification supplies (Ethyl acetate, water, brine, silica gel)

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the phenylacetic acid substrate (1.0 eq), Pd(OAc)₂ (5-10 mol%), this compound (10-20 mol%), aryl iodide (1.2 eq), and K₂CO₃ (2.0 eq).

-

Solvent Addition: Add anhydrous DMAc via syringe to achieve a substrate concentration of 0.1-0.5 M.

-

Reaction: Seal the tube and place it in a preheated oil bath at 100-120 °C. Stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2, then extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Caption: Experimental workflow for Pd-catalyzed C-H arylation.

Optimization and Data

The efficiency of the arylation can be sensitive to several parameters. The following table summarizes key variables and typical starting points for optimization.

| Parameter | Recommended Range | Notes |

| Catalyst Loading | 5 - 10 mol% | Higher loading may be needed for less reactive substrates. |

| Ligand:Pd Ratio | 1:1 to 2:1 | A slight excess of ligand is often beneficial. |

| Base | K₂CO₃, Cs₂CO₃ | The choice of base can significantly impact yield. |

| Solvent | DMAc, NMP, t-AmylOH | High-boiling polar aprotic solvents are generally preferred. |

| Temperature | 100 - 140 °C | Higher temperatures may be required but can lead to decomposition. |

| Aryl Halide | Ar-I > Ar-Br >> Ar-Cl | Aryl iodides are typically the most reactive coupling partners. |

Application Note II: Ruthenium-Catalyzed C-H Alkylation

Ruthenium(II) complexes, often coordinated with a carboxylate ligand, are powerful catalysts for C-H alkylation with alkenes.[7] The 6-(methylamino)picolinate ligand is well-suited for this role, providing the necessary chelation and assisting in the C-H activation step.

Protocol 3: General Procedure for Ru-Catalyzed Hydroarylation

Materials and Equipment:

-

[Ru(p-cymene)Cl₂]₂

-

This compound

-

Silver hexafluorophosphate (AgPF₆) or another halide scavenger

-

Aromatic substrate with directing group (e.g., a 2-arylpyridine)

-

Alkene (e.g., styrene, allylbenzene)

-

Solvent (e.g., 1,2-dichloroethane (DCE))

-

Schlenk tube or sealed reaction vial, inert atmosphere setup

Step-by-Step Procedure:

-

Catalyst Pre-formation (optional but recommended): In a Schlenk tube under an inert atmosphere, stir [Ru(p-cymene)Cl₂]₂ (2.5 mol%), this compound (5 mol%), and AgPF₆ (10 mol%) in DCE for 30-60 minutes at room temperature. The silver salt abstracts the chloride ligands to generate the active cationic Ru(II) species.

-

Reaction Setup: To the catalyst mixture, add the aromatic substrate (1.0 eq) and the alkene (1.5-2.0 eq).

-

Reaction: Seal the tube and heat in an oil bath at 80-100 °C for 12-24 hours.

-

Workup: After cooling, filter the reaction mixture through a pad of Celite to remove silver salts and catalyst residues.

-

Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Caption: Conceptual path to asymmetric catalysis.

Advanced Applications: Asymmetric Catalysis

While this compound itself is achiral, its scaffold serves as an excellent starting point for the design of chiral ligands for asymmetric C-H activation. By introducing a chiral center, for instance, alpha to the carboxylate or on the N-alkyl group, one can create a chiral pocket around the metal center. This has been a highly successful strategy for enantioselective C-H functionalization using rhodium, iridium, and ruthenium catalysts.[7][8] The development of chiral analogs of this compound represents a promising frontier for creating novel, highly selective asymmetric transformations.

Conclusion and Outlook